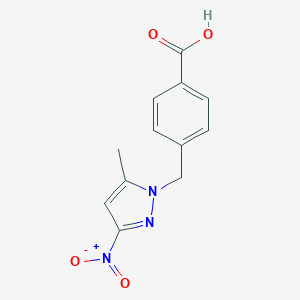

4-(5-Methyl-3-nitro-pyrazol-1-ylmethyl)-benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5-Methyl-3-nitro-pyrazol-1-ylmethyl)-benzoic acid (MNPB) is an organic compound that has a wide range of applications in the fields of chemistry and biochemistry. It is a white, crystalline powder that is soluble in water and ethanol. MNPB is used as a catalyst in organic synthesis, as a reagent for the synthesis of various compounds, and as a starting material for the synthesis of pharmaceuticals and other products. It is also used as a corrosion inhibitor and as a stabilizer for metal-containing compounds.

Scientific Research Applications

Molecular Structure Analysis

Research involving similar compounds to 4-(5-Methyl-3-nitro-pyrazol-1-ylmethyl)-benzoic acid has led to the identification of various isomeric products that exhibit unique hydrogen-bonded structures. For instance, studies have revealed complex sheets and chains formed through hydrogen bonding in related methyl benzoates. These structures display a polarized molecular-electronic configuration, contributing to their potential in material science and molecular engineering (Portilla et al., 2007).

Synthesis and Characterization

The synthesis and solid-state characterization of palladium(II) and platinum(II) complexes with similar ligands to 4-(5-Methyl-3-nitro-pyrazol-1-ylmethyl)-benzoic acid have been documented. These studies focus on understanding the ligand's behavior in complex formation and its interactions within the solid state, which could have implications for the development of new materials and catalysts (McKay et al., 2016).

Dye Synthesis

Another area of application is in the field of dye synthesis, where derivatives of pyrazole, akin to 4-(5-Methyl-3-nitro-pyrazol-1-ylmethyl)-benzoic acid, have been utilized to create disperse dyes for polyester fibers. This demonstrates the compound's potential utility in textile manufacturing and dye chemistry (Rangnekar & Dhamnaskar, 1990).

Biological Activity Studies

Investigations into the biological activities of pyrazole-based drug candidates, including structures similar to 4-(5-Methyl-3-nitro-pyrazol-1-ylmethyl)-benzoic acid, have been conducted. These studies involve in silico analysis and synthesis of pyrazole derivatives, examining their potential as antimicrobial agents. Such research is crucial for developing new pharmaceuticals and understanding the molecular basis of their activity (Shubhangi et al., 2019).

properties

IUPAC Name |

4-[(5-methyl-3-nitropyrazol-1-yl)methyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O4/c1-8-6-11(15(18)19)13-14(8)7-9-2-4-10(5-3-9)12(16)17/h2-6H,7H2,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWWPZZUZTIDIAY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CC2=CC=C(C=C2)C(=O)O)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylbenzamide](/img/structure/B447974.png)

![(3-Amino-5-ethyl-4,6-dimethylthieno[2,3-b]pyridin-2-yl){4-[(3-amino-5-ethyl-4,6-dimethylthieno[2,3-b]pyridin-2-yl)carbonyl]phenyl}methanone](/img/structure/B447979.png)

![3-{3-(4-ethylphenyl)-2-[(4-ethylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-5-fluoro-1,3-dihydro-2H-indol-2-one](/img/structure/B447980.png)

![4-tert-butyl-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B447982.png)

![6-Tert-butyl-2-[(2-phenoxybutanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B447983.png)

![3-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-nitrobenzamide](/img/structure/B447986.png)

![6-(5-{2-Nitrophenyl}-2-furyl)-3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B447987.png)

![2-[(2,4-Dimethoxybenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B447988.png)

![Methyl 3-[(1,3-benzodioxol-5-ylcarbonyl)amino]-2-thiophenecarboxylate](/img/structure/B447990.png)

![3-(4-Ethylphenyl)-2-[(4-ethylphenyl)imino]-5-({6-nitro-1,3-benzodioxol-5-yl}methylene)-1,3-thiazolidin-4-one](/img/structure/B447991.png)